N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide
Description
N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide is an organic compound that features a pyrazole ring substituted with a bromine atom and a phenyl ring attached to a cyclopropanesulfonamide group
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-9-7-14-16(8-9)12-4-2-1-3-11(12)15-19(17,18)10-5-6-10/h1-4,7-8,10,15H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBDQYJILFEDMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2N3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromine atom at the desired position.
Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrazole in the presence of a palladium catalyst.
Formation of the Cyclopropanesulfonamide Group: The final step involves the reaction of the phenyl-substituted pyrazole with cyclopropanesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The phenyl ring can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional substituents.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base, such as potassium carbonate, in a polar solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and ligands, such as triphenylphosphine, are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to investigate its interactions with biological macromolecules, such as proteins or DNA.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Chemical Biology: It can be used as a probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound features a similar cyclopropanesulfonamide group but with different substituents on the aromatic ring.
4-Bromopyrazole: A simpler compound that shares the bromopyrazole moiety but lacks the phenyl and cyclopropanesulfonamide groups.
Uniqueness
N-[2-(4-bromopyrazol-1-yl)phenyl]cyclopropanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromopyrazole moiety allows for further functionalization, while the cyclopropanesulfonamide group can interact with various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
